[1-(4-amino(1,2,5-oxadiazol-3-yl))-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-bromo-1-methylpyrazol-3-yl)carbonylamino]carboxamide
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Overview
Description
[1-(4-amino(1,2,5-oxadiazol-3-yl))-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-bromo-1-methylpyrazol-3-yl)carbonylamino]carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-amino(1,2,5-oxadiazol-3-yl))-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-bromo-1-methylpyrazol-3-yl)carbonylamino]carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various amines, carboxylic acids, and halogenated compounds. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-(4-amino(1,2,5-oxadiazol-3-yl))-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-bromo-1-methylpyrazol-3-yl)carbonylamino]carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound’s potential as a bioactive molecule is of significant interest. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, [1-(4-amino(1,2,5-oxadiazol-3-yl))-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-bromo-1-methylpyrazol-3-yl)carbonylamino]carboxamide is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry
In industry, the compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(4-amino(1,2,5-oxadiazol-3-yl))-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-bromo-1-methylpyrazol-3-yl)carbonylamino]carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivatives: Known for their antimicrobial properties.
Uniqueness
What sets [1-(4-amino(1,2,5-oxadiazol-3-yl))-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-bromo-1-methylpyrazol-3-yl)carbonylamino]carboxamide apart is its combination of multiple heterocyclic rings, which imparts a unique set of chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C11H11BrN10O3 |
---|---|
Molecular Weight |
411.18 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(4-bromo-1-methylpyrazole-3-carbonyl)-5-methyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C11H11BrN10O3/c1-4-6(14-20-22(4)9-8(13)18-25-19-9)10(23)15-16-11(24)7-5(12)3-21(2)17-7/h3H,1-2H3,(H2,13,18)(H,15,23)(H,16,24) |
InChI Key |
FDQOLORYQPGEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NNC(=O)C3=NN(C=C3Br)C |
Origin of Product |
United States |
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